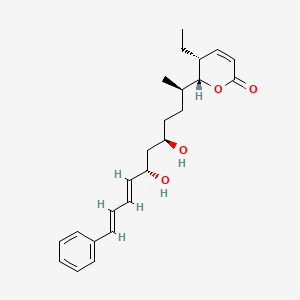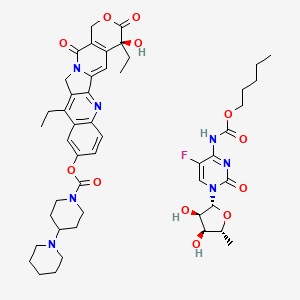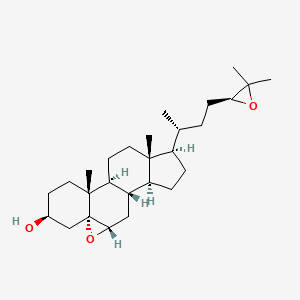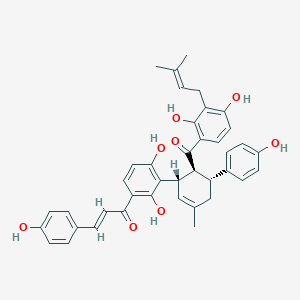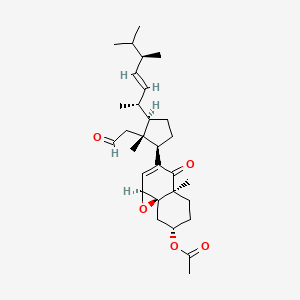
Phomactin B2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phomactin B2 is a natural product found in Phoma with data available.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Total Synthesis : The total synthesis of Phomactin B2 has been achieved, highlighting a key step involving the intramolecular cyclohexadienone annulation of a Fischer carbene complex. This method produces both rings of this compound's unique structure efficiently (Huang, Wu, & Wulff, 2007).
- Structural Determination : this compound, along with other phomactins, was isolated from a marine fungus, Phoma sp. Its structure was elucidated through spectroscopic evidence, X-ray crystallography, and chemical conversion. This research provides foundational knowledge for understanding the compound's potential applications (Sugano et al., 1994).
Bioactivity and Potential Applications
- Platelet Activating Factor (PAF) Antagonism : this compound exhibits properties as a PAF antagonist. Understanding its mechanism in inhibiting PAF can contribute to developing new therapeutic agents for conditions related to PAF activity, such as inflammatory and cardiovascular diseases (Sugano et al., 1994).
- Structural-Activity Relationships : Research on phomactin derivatives has been conducted to understand how structural variations affect their bioactivity, particularly as PAF antagonists. This helps in the rational design of more effective synthetic analogs based on the phomactin framework (Sugano et al., 1996).
Propriétés
Formule moléculaire |
C20H28O3 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(3S,5R,8E,12S,13S,14S)-14-hydroxy-5,9,12,13-tetramethyl-16-methylidene-4-oxatricyclo[10.3.1.03,5]hexadeca-1(15),8-dien-2-one |
InChI |
InChI=1S/C20H28O3/c1-12-7-6-9-20(5)18(23-20)17(22)15-11-16(21)14(3)19(4,10-8-12)13(15)2/h7,11,14,16,18,21H,2,6,8-10H2,1,3-5H3/b12-7+/t14-,16+,18-,19-,20-/m1/s1 |
Clé InChI |
VHPDNWQKZMURPV-SXTALHNFSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C=C2C(=C)[C@]1(CC/C(=C/CC[C@@]3([C@@H](C2=O)O3)C)/C)C)O |
SMILES canonique |
CC1C(C=C2C(=C)C1(CCC(=CCCC3(C(C2=O)O3)C)C)C)O |
Synonymes |
phomactin B2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1251112.png)
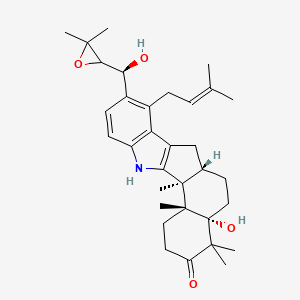


![5-[[2-[[2-(Diethylamino)ethyl]amino]ethyl]amino]-8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one](/img/structure/B1251121.png)
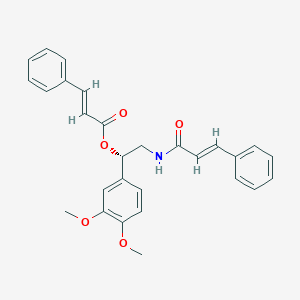

![(S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid methyl ester](/img/structure/B1251124.png)
